Homoeriodictyol (+/-)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Properties:

Homoeriodictyol exhibits antioxidant activity. Studies suggest it can scavenge free radicals, molecules that damage cells and contribute to various diseases [].

Neuroprotective Effects:

Research suggests homoeriodictyol might have neuroprotective properties. Studies on Alzheimer's disease models show it may improve memory function and inhibit the NLRP3 inflammasome, a protein complex linked to neuroinflammation [].

Bitter-Masking Agent:

Homoeriodictyol, particularly its sodium salt form, demonstrates potential as a bitter-masking agent. Studies have shown its effectiveness in reducing the bitterness of various compounds, including salicin, amarogentin, and quinine []. This property could be valuable in developing palatable medications and food products.

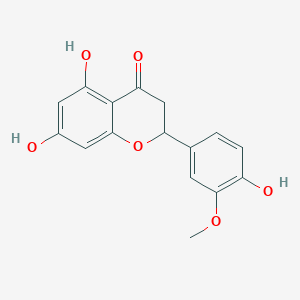

Homoeriodictyol is classified as a trihydroxyflavanone, characterized by its three hydroxyl groups located at positions 4', 5, and 7, along with a methoxy group at position 3' on the flavanone backbone. Its chemical formula is C16H14O6, and it is structurally related to other flavonoids such as eriodictyol and hesperetin . This compound is primarily found in various plants, including Eriodictyon californicum (commonly known as yerba santa) and barley leaves .

Homoeriodictyol can be synthesized through several biochemical pathways. One notable reaction involves the methylation of eriodictyol at the 3' position, facilitated by specific enzymes such as flavone 3'-O-methyltransferase. This transformation can occur in engineered microbial systems like Escherichia coli, where precursor feeding strategies have been optimized to enhance production yields .

Additionally, Homoeriodictyol can be produced from p-coumaric acid through a series of enzymatic reactions involving chalcone synthase and chalcone isomerase, leading to the formation of naringenin as an intermediate .

Homoeriodictyol exhibits a range of biological activities that make it a compound of interest in pharmacology and nutrition. Some of its notable effects include:

- Antioxidant Properties: It protects cells from oxidative stress by activating the Nrf2 pathway .

- Anti-inflammatory Effects: Studies have indicated that it can reduce inflammation markers in various biological systems.

- Antibacterial and Anticancer Activities: Homoeriodictyol has shown potential in inhibiting bacterial growth and cancer cell proliferation .

- Flavor Modulation: It acts as a taste enhancer in food applications by masking bitterness without imparting strong flavors .

The synthesis of Homoeriodictyol can be achieved through both natural extraction methods and synthetic approaches:

- Natural Extraction: Obtained from plant sources like Eriodictyon californicum or barley.

- Microbial Biosynthesis: Engineered strains of Escherichia coli or Yarrowia lipolytica can produce Homoeriodictyol from simple carbon sources like glycerol or ferulic acid .

- Chemical Synthesis: Multi-step synthetic routes can also yield this compound, although they are generally less efficient than biotechnological methods.

Homoeriodictyol has several applications across various fields:

- Nutraceuticals: Due to its health-promoting properties, it is included in dietary supplements.

- Food Industry: Used as a flavor modifier to improve taste profiles without adding bitterness.

- Pharmaceuticals: Explored for potential therapeutic uses in treating oxidative stress-related diseases and inflammation .

Homoeriodictyol shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Properties |

|---|---|---|

| Eriodictyol | Hydroxyl groups at 3', 4', 5 | Antioxidant, anti-inflammatory |

| Hesperetin | Hydroxyl groups at 3', 4', 5; methoxy at 7 | Antioxidant, anti-cancer |

| Naringenin | Hydroxyl groups at 3', 4', 5; no methoxy | Antioxidant, anti-inflammatory |

| Apigenin | Hydroxyl groups at 3', 4', 5; no methoxy | Antioxidant, anti-cancer |

Homoeriodictyol's unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds.